Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-
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Overview
Description
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple functional groups, including a bromo group, dinitrophenyl group, azo linkage, cyanoethoxy group, hydroxyethyl group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Azo Compound: The azo linkage is typically formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.
Introduction of the Bromo and Dinitrophenyl Groups: The bromo and dinitrophenyl groups are introduced through electrophilic aromatic substitution reactions, where bromine and dinitrophenyl reagents are used.
Attachment of the Cyanoethoxy and Hydroxyethyl Groups: These groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the aromatic ring.
Final Formation of the Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The azo linkage can be reduced to form corresponding amines, and the nitro groups can be reduced to amines as well.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with extended conjugation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Coupling Reactions: Catalysts such as palladium or copper are used in coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives.
Coupling Reactions: Formation of larger conjugated molecules.
Scientific Research Applications
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the azo linkage and nitro groups can undergo redox reactions, affecting cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enables it to bind to specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- can be compared with other similar compounds, such as:
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Similar structure but with different substituents, leading to variations in reactivity and applications.
Propanamide, 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl: Different functional groups, resulting in distinct chemical properties and uses.
3-bromo-N-[2-({2-[(3-bromopropanoyl)amino]ethyl}disulfanyl)ethyl]propanamide:
Properties
CAS No. |
71701-29-6 |
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Molecular Formula |
C23H26BrN7O8 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethyl-(2-hydroxyethyl)amino]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C23H26BrN7O8/c1-3-22(33)26-17-13-19(29(6-8-32)7-10-39-9-4-5-25)21(38-2)14-18(17)27-28-23-16(24)11-15(30(34)35)12-20(23)31(36)37/h11-14,32H,3-4,6-10H2,1-2H3,(H,26,33) |
InChI Key |
KCFKGVXEMQXKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOCCC#N |
Origin of Product |
United States |
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